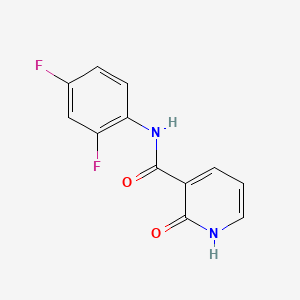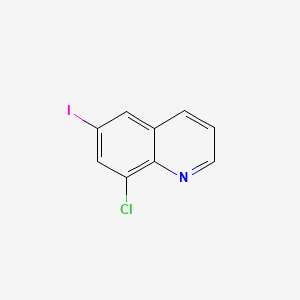
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate, also known as cis-MPBC, is a chemical compound that has been studied extensively for its potential use in scientific research applications. This compound is a derivative of pyrrolidine and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate involves its binding to the dopamine transporter, which leads to the inhibition of dopamine reuptake. This results in an increase in the amount of dopamine in the synaptic cleft, which can have a variety of effects on the brain, depending on the location of the dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate are varied and depend on the dose and route of administration. In general, cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate has been found to increase dopamine levels in the brain, which can lead to increased locomotor activity, as well as changes in mood and cognition. It has also been found to have anxiolytic effects, meaning it can reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate is its potential for abuse, as it has been found to have stimulant-like effects in animal studies.
Direcciones Futuras
For research include the development of new drugs that target the dopamine transporter, as well as the exploration of the potential therapeutic uses of cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate in neurological disorders.
Métodos De Síntesis
The synthesis method for cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate involves a multi-step process that begins with the reaction of benzylamine with ethyl acetoacetate to form a pyrrolidine intermediate. This intermediate is then reacted with tert-butyl carbamate to form a protected amine. The final step involves the reaction of the protected amine with methyl iodide to form cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Cis-MPBC has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. This makes cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate a potentially useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
methyl (3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCRPZPQWWVTKY-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Methyl 1-benzyl-4-(tert-butoxycarbonylaMino)-pyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

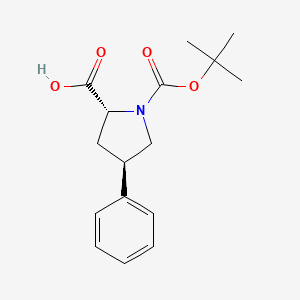
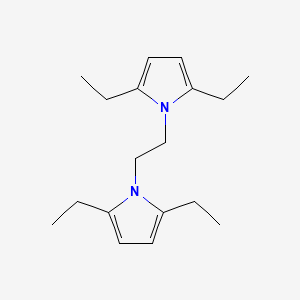
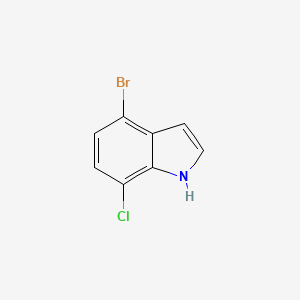


![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)

